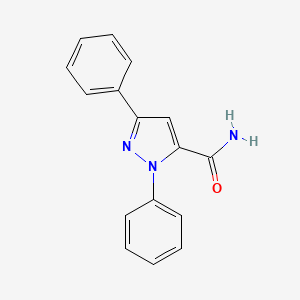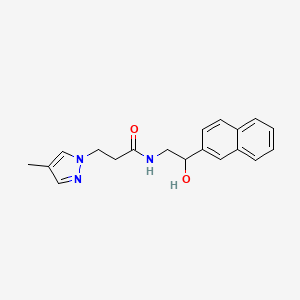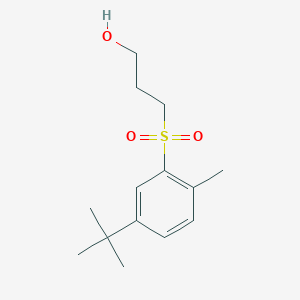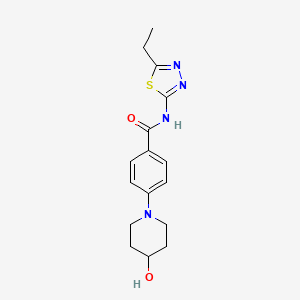
1,3-Diphenyl-1H-pyrazole-5-carboxamide
描述
1,3-Diphenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with phenyl groups at positions 1 and 3, and a carboxamide group at position 5
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazole-5-carboxamide can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with phenylhydrazine to form 1,3-diphenyl-1H-pyrazole, which is then converted to the carboxamide derivative using appropriate reagents . Another method involves the cyclization of chalcones with hydrazine derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
化学反应分析
Types of Reactions
1,3-Diphenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 1,3-diphenyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
1,3-Diphenyl-1H-pyrazole-5-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,3-Diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
1,3-Diphenyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at a different position, leading to different reactivity and biological activity.
Uniqueness
1,3-Diphenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group at position 5 enhances its ability to form hydrogen bonds, influencing its interactions with biological targets and its overall stability .
属性
IUPAC Name |
2,5-diphenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)15-11-14(12-7-3-1-4-8-12)18-19(15)13-9-5-2-6-10-13/h1-11H,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDSSRCKIABPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)


![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)

